1-(5-(3-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
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Description
1-(5-(3-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Reactions : The compound of interest is related to the broader class of compounds synthesized through various chemical reactions, including 1,3-dipolar cycloadditions, which are a cornerstone in the synthesis of pyrazole derivatives. Such reactions are notable for producing compounds with potential biological activities and are part of regio- and chemoselective synthesis protocols (Alizadeh, Moafi, & Zhu, 2015).
Inhibitory Activity and Molecular Docking : Derivatives similar to the specified compound have been evaluated for their enzyme inhibitory activities, demonstrating significant interactions at enzyme active sites. Molecular docking studies reveal these compounds exhibit good binding affinities, suggesting potential as enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Biological Activities
Antidepressant Activity : Pyrazoline derivatives, including those with thiophene and morpholino groups, have shown promising antidepressant activities. These activities are evaluated through behavioral investigations in preclinical models, indicating the potential therapeutic utility of these compounds as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial and Antitumor Potential : Synthesized derivatives featuring the pyrazole and thiophene moieties have been screened for their antimicrobial activities, with some showing promise against specific bacterial strains. Additionally, certain compounds have demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines, highlighting their potential in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Antibacterial Screening : Novel synthesized pyrazole derivatives, including those with morpholinophenyl groups, have been subject to molecular docking studies and screened for their antibacterial activity, showcasing the utility of such compounds in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Properties
IUPAC Name |
1-[3-(3-hydroxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-16-3-1-2-14(10-16)18-11-17(15-4-9-26-13-15)20-22(18)19(24)12-21-5-7-25-8-6-21/h1-4,9-10,13,18,23H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVSHLYMMKEMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CSC=C3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.